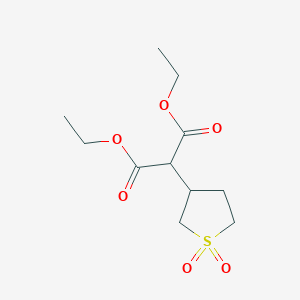

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is an organic compound with the molecular formula C₁₁H₁₈O₆S and a molecular weight of 278.32 g/mol . It is characterized by the presence of a tetrahydrothiophene ring with a sulfone group and two ester groups. This compound is primarily used in research and development, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate typically involves the reaction of tetrahydrothiophene with diethyl malonate in the presence of an oxidizing agent to introduce the sulfone group. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: A base such as sodium ethoxide or potassium carbonate is often used to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the oxidizing agents and other reactive chemicals involved.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various ester derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Synthesis of Bioactive Molecules

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate serves as a precursor in the synthesis of several bioactive compounds. It is utilized in the preparation of pharmaceuticals due to its ability to undergo various chemical transformations. For instance, derivatives of this compound have been synthesized for use as:

- Anticonvulsants : Compounds derived from diethyl malonate have been reported to exhibit anticonvulsant activity, making them potential candidates for epilepsy treatment.

- Anti-inflammatory agents : Research indicates that certain derivatives possess anti-inflammatory properties, contributing to the development of new therapeutic agents for inflammatory diseases.

Case Study: Synthesis of Anticonvulsant Agents

A study demonstrated the synthesis of a series of 3-substituted tetrahydrothieno[3,2-c]pyran derivatives from this compound. The synthesized compounds were evaluated for their anticonvulsant activity using the maximal electroshock seizure test in mice, showing promising results .

Agricultural Applications

2.1 Development of Pesticides

The compound has been explored for its potential in developing novel pesticides. Its derivatives are involved in synthesizing agrochemicals that target specific pests while minimizing environmental impact.

Table 1: Examples of Pesticides Derived from this compound

| Pesticide Name | Target Pest | Mechanism of Action |

|---|---|---|

| Sethoxydim | Grassy weeds | Inhibits acetyl-CoA carboxylase |

| 2-amino-4-chloro-6-methoxypyrimidine | Various broadleaf weeds | Disrupts amino acid synthesis |

Chemical Research Applications

3.1 Malonic Ester Synthesis

This compound can be used in malonic ester synthesis, a method for producing substituted acetic acids. This reaction involves forming a carbanion which can then be alkylated and subsequently decarboxylated to yield various acetic acid derivatives.

3.2 Claisen Condensation Reactions

The compound participates in Claisen condensation reactions, allowing for the formation of β-keto esters. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Biochemical Applications

4.1 Inhibition Studies

Research has shown that this compound and its derivatives can inhibit specific enzymes involved in metabolic pathways. For example, studies have investigated its role as an inhibitor of succinate dehydrogenase, which is vital in mitochondrial respiration and energy production .

Mécanisme D'action

The mechanism of action of diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester groups can undergo hydrolysis or substitution reactions, making the compound versatile in synthetic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

Diethyl malonate: Lacks the sulfone group and tetrahydrothiophene ring.

Tetrahydrothiophene: Lacks the ester groups and sulfone group.

Diethyl sulfone: Lacks the tetrahydrothiophene ring and ester groups.

Uniqueness

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is unique due to the combination of a tetrahydrothiophene ring with a sulfone group and two ester groups. This unique structure allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and research applications.

Activité Biologique

Diethyl (1,1-dioxidotetrahydrothien-3-yl)malonate is a synthetic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C11H18O6S and a molecular weight of 278.321 g/mol. The compound features a tetrahydrothienyl moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of enzyme inhibition and receptor modulation.

Enzyme Inhibition

- Matrix Metalloproteinase Inhibition : Studies have shown that compounds similar to this compound can inhibit matrix metalloproteinases (MMPs), which are implicated in various pathological conditions such as cancer and arthritis. MMP inhibitors are crucial for therapeutic strategies aimed at preventing tissue degradation and metastasis .

- Antiviral Activity : Research has explored the antiviral properties of diethyl malonate derivatives. For instance, certain derivatives demonstrated efficacy against HIV by inhibiting viral replication through interference with viral enzymes .

Receptor Modulation

This compound has been studied for its potential to act as a modulator of cannabinoid receptors. The structural analogs synthesized from diethyl malonate have shown promise in enhancing cannabinoid receptor activity, which is relevant for pain management and neuroprotection .

Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of this compound in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent against specific cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 20 |

| HeLa (Cervical) | 12 |

Study 2: Anti-inflammatory Effects

Another significant study investigated the anti-inflammatory effects of this compound using an animal model of arthritis. The administration of this compound resulted in a marked reduction in inflammatory markers and joint swelling.

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of MMPs : By binding to the active site of MMPs, it prevents substrate cleavage, thereby reducing tissue remodeling associated with inflammation and cancer progression.

- Cannabinoid Receptor Interaction : The compound may enhance the binding affinity of endogenous cannabinoids to their receptors, leading to increased analgesic effects.

Propriétés

IUPAC Name |

diethyl 2-(1,1-dioxothiolan-3-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6S/c1-3-16-10(12)9(11(13)17-4-2)8-5-6-18(14,15)7-8/h8-9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZIZOUPRLJLLK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCS(=O)(=O)C1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4785-62-0 |

Source

|

| Record name | 4785-62-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.